4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate
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Overview
Description
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate is a chemical compound with the molecular formula C18H14ClNO3. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate typically involves the cycloaddition reaction of p-chlorophenyl nitrile oxide with phenylacetylene . This reaction is catalyzed by copper (I) or ruthenium (II) catalysts under controlled conditions . The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions . The use of continuous flow reactors is also explored to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate involves its interaction with specific molecular targets in biological systems . The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-p-Chlorophenylisoxazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-(5-p-Chlorophenylisoxazol-3-yl)phenylmethanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs . The ester group enhances its lipophilicity, making it more effective in crossing biological membranes .
Properties
CAS No. |
78868-48-1 |
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Molecular Formula |
C18H14ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
methyl 2-[4-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]phenyl]acetate |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)10-12-2-4-13(5-3-12)16-11-17(23-20-16)14-6-8-15(19)9-7-14/h2-9,11H,10H2,1H3 |
InChI Key |
YXOHVZBNDVEPAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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